v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI)
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Overview
Description
v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is known for its versatile chemical properties and potential biological activities, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds .
Scientific Research Applications
v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) include other triazole derivatives such as:
- 1,2,3-Triazole
- 1,2,4-Triazole
- 4-((4-methyl benzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol .
Uniqueness
v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) is unique due to its specific functional groups and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Biological Activity
v-Triazole-4-carboxylic acid, 5-carbamoyl- (6CI) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article delves into the biological activity of v-Triazole-4-carboxylic acid, 5-carbamoyl-, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The structure of v-Triazole-4-carboxylic acid, 5-carbamoyl- is characterized by a triazole ring substituted with a carboxylic acid and a carbamoyl group. This structural configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Triazoles, including v-Triazole-4-carboxylic acid derivatives, have shown significant antimicrobial properties. Studies indicate that compounds with a triazole moiety can inhibit the growth of various bacterial strains. For instance, derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
v-Triazole-4-carboxylic acid | Staphylococcus aureus | 12.5 μg/mL |
v-Triazole-4-carboxylic acid | Escherichia coli | 25 μg/mL |
These results suggest that v-Triazole-4-carboxylic acid may be a potent candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of triazoles has been extensively studied. In particular, compounds containing the triazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. For example, in recent studies, v-Triazole-4-carboxylic acid derivatives were tested against non-small-cell lung cancer (NSCLC) cells.
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of reactive oxygen species (ROS) pathways and modulation of key apoptotic proteins such as LC3 and γ-H2AX.
Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|
H460 | 6.06 | Apoptosis induction via ROS |
H1299 | 8.34 | Cell cycle arrest |
These findings indicate that v-Triazole-4-carboxylic acid could serve as a promising lead compound for further development in cancer therapy.
Anti-inflammatory Activity
The anti-inflammatory properties of triazoles have also been documented. Compounds related to v-Triazole-4-carboxylic acid have shown efficacy in reducing inflammation markers in vitro and in vivo models.
Case Studies
- Chagas Disease Treatment : A study evaluated the efficacy of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The lead compound exhibited submicromolar activity with significant reductions in parasite burden in infected models.
- Fungal Inhibition : Research on fungal pathogens revealed that triazoles inhibit cytochrome P450 enzymes critical for ergosterol biosynthesis in fungi, leading to cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR of v-Triazole-4-carboxylic acid is essential for optimizing its biological activity. Modifications to the triazole ring or substituents can enhance potency and selectivity against specific targets.
Key Findings:
- Substituent Positioning : Alterations at the 5-position of the triazole ring significantly affect antimicrobial and anticancer activities.
- Functional Group Variations : The presence of electron-withdrawing groups enhances biological activity by improving binding affinity to target sites.
Properties
CAS No. |
101252-32-8 |
---|---|
Molecular Formula |
C4H4N4O3 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
5-carbamoyl-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C4H4N4O3/c5-3(9)1-2(4(10)11)7-8-6-1/h(H2,5,9)(H,10,11)(H,6,7,8) |
InChI Key |
ZVXDDRXSNVZAEO-UHFFFAOYSA-N |
SMILES |
C1(=NNN=C1C(=O)O)C(=O)N |
Canonical SMILES |
C1(=NNN=C1C(=O)O)C(=O)N |
Origin of Product |
United States |
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